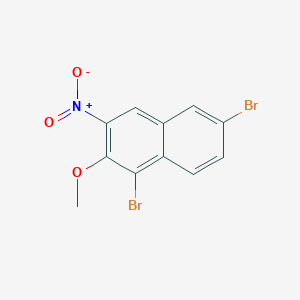

1,6-Dibromo-2-methoxy-3-nitronaphthalene

Descripción

Contextualization of Substituted Naphthalene (B1677914) Scaffolds in Modern Organic Synthesis

Substituted naphthalene scaffolds are fundamental building blocks in modern organic synthesis, prized for their utility in constructing complex molecules. researchgate.netcornell.edu The naphthalene core, a bicyclic aromatic system, serves as a versatile platform for structural modification, allowing chemists to develop a wide array of derivatives. researchgate.net These derivatives are not merely synthetic curiosities; they are integral to the development of pharmaceuticals, agrochemicals, and advanced materials. nih.govchemistryviews.org Many natural products and biologically active compounds feature a naphthalene core, which often contributes to their pharmacological effects by interacting with cellular proteins and biochemical pathways. researchgate.netchemistryviews.org

The development of efficient and regioselective methods for synthesizing polysubstituted naphthalenes is a significant focus of contemporary research. nih.gov Traditional electrophilic aromatic substitution reactions on naphthalene can be difficult to control, leading to mixtures of products. nih.gov Consequently, chemists have developed innovative strategies, including tandem reactions, transition-metal-catalyzed cross-coupling, and C-H functionalization, to achieve precise control over the substitution pattern. researchgate.netnih.gov These advanced methodologies provide access to novel aromatic architectures that are valuable in both medicinal chemistry and materials science. cornell.edu

Significance of Multifunctionalized Aromatic Systems in Contemporary Chemical Research

Multifunctionalized aromatic systems—molecules bearing several different functional groups—are at the forefront of contemporary chemical research due to their tunable properties and diverse applications. acs.orgnih.govijrar.org These systems are crucial in fields ranging from drug development, where specific functional groups interact with biological targets, to materials science, where they are used to create polymers, plastics, and organic electronic devices like OLEDs. ijrar.org The strategic placement of various functional groups on an aromatic scaffold allows for the fine-tuning of electronic, optical, and physical properties.

A prominent example of multifunctional aromatic systems is the class of materials known as Porous Aromatic Frameworks (PAFs). acs.orgnih.govresearchgate.net PAFs are constructed from rigid organic building blocks linked by strong covalent bonds, resulting in highly stable, porous materials with large surface areas. researchgate.net Their phenyl-ring-derived fragments can be easily modified with desired functional groups, enabling the creation of customized materials for specific applications such as gas storage, molecular separation, and heterogeneous catalysis. acs.orgnih.govresearchgate.net The ability to tailor pore size and chemical functionality within these frameworks underscores the power of multifunctional aromatic design in creating next-generation materials. researchgate.net

Overview of Current Research Trends in Brominated, Methoxy (B1213986), and Nitro-Substituted Naphthalenes

Research into naphthalenes substituted with bromo, methoxy, and nitro groups is driven by their utility as versatile chemical intermediates and their unique electronic properties. Brominated naphthalenes, in particular, are considered highly valuable precursors for the synthesis of polysubstituted derivatives. tubitak.gov.trresearchgate.net The bromine atoms serve as handles for further functionalization through reactions like organometallic cross-coupling or nucleophilic substitution, providing access to phenols, amines, ethers, and other important compounds. tubitak.gov.trresearchgate.net

The interplay between different substituents is a key area of investigation. The electronic character of groups like the electron-donating methoxy group and the electron-withdrawing nitro group can significantly influence the reactivity and properties of the naphthalene ring system. researchgate.net For instance, the presence of a strong electron-withdrawing nitro group can facilitate nucleophilic aromatic substitution of a halogen on the same ring, a reaction that is otherwise difficult. mdpi.com Current research often focuses on developing regioselective methods for introducing these functional groups and exploring the photophysical and electronic properties that arise from their specific substitution patterns. tubitak.gov.trmdpi.com

Academic Rationale and Scope of Investigation for 1,6-Dibromo-2-methoxy-3-nitronaphthalene

The compound this compound represents a confluence of the chemical motifs discussed above, making it a molecule of significant academic interest, although specific published research on this exact compound is limited. The rationale for its investigation lies in its potential as a highly functionalized and versatile building block for organic synthesis.

The key structural features that merit investigation include:

Multiple Reaction Sites: The two bromine atoms, located at the C1 and C6 positions, provide distinct sites for sequential and selective functionalization, such as Suzuki or Sonogashira cross-coupling reactions. This could allow for the construction of complex, extended π-systems or biaryl compounds.

Push-Pull Electronics: The presence of an electron-donating methoxy group at C2 and a powerful electron-withdrawing nitro group at C3 creates a polarized electronic environment on one of the naphthalene rings. This "push-pull" arrangement is known to give rise to interesting photophysical properties, including fluorescence and non-linear optical activity.

Steric and Electronic Influence: The ortho-relationship between the methoxy and nitro groups, combined with the bulky bromine atom at the adjacent C1 (peri) position, creates a unique steric and electronic environment. This could influence the conformation of the molecule and the reactivity of the functional groups.

The scope of a formal investigation into this compound would likely begin with its synthesis, potentially via the nitration of its precursor, 1,6-dibromo-2-methoxynaphthalene. google.com Subsequent research would explore its reactivity, focusing on the selective transformation of the bromo and nitro groups to synthesize novel dyes, ligands for catalysis, or precursors for complex heterocyclic systems. Its potential as a building block for materials with tailored electronic properties would also be a logical avenue for exploration.

Interactive Data Tables

Table 1: Physicochemical Properties of Precursor and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Reference |

| 1,6-Dibromo-2-methoxynaphthalene | 66996-59-6 | C₁₁H₈Br₂O | 315.99 | sigmaaldrich.com |

| 2-Methoxy-1-nitronaphthalene | 4900-66-7 | C₁₁H₉NO₃ | 203.19 | nih.gov |

| 1-Nitronaphthalene (B515781) | 86-57-7 | C₁₀H₇NO₂ | 173.17 | nih.gov |

| 6,6′-Dibromo-2,2′-dimethoxy-1,1′-binaphthalene | 74866-27-6 | C₂₂H₁₆Br₂O₂ | 472.17 | nih.gov |

Structure

3D Structure

Propiedades

IUPAC Name |

1,6-dibromo-2-methoxy-3-nitronaphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Br2NO3/c1-17-11-9(14(15)16)5-6-4-7(12)2-3-8(6)10(11)13/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXJTVDQLLYQPBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C=C(C=CC2=C1Br)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Br2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies and Mechanistic Elucidation

Retrosynthetic Analysis for Targeted Naphthalene (B1677914) Architectures

A retrosynthetic analysis of 1,6-Dibromo-2-methoxy-3-nitronaphthalene suggests a convergent synthetic strategy. The primary disconnections can be made at the carbon-bromine and carbon-nitro bonds, leading to simpler, functionalized naphthalene precursors. The order of substituent introduction is critical to exploit the directing effects of the existing groups. The methoxy (B1213986) group is an ortho-, para-director and activating, while the nitro group is a meta-director and deactivating. The bromo groups are also ortho-, para-directing and deactivating. Therefore, a logical retrosynthetic pathway would involve the late-stage introduction of the bromine and nitro groups to a pre-functionalized naphthalene core.

A plausible retrosynthetic route is outlined below:

graph TD A[this compound] -->|C-Br disconnection| B(6-Bromo-2-methoxy-3-nitronaphthalene); B -->|C-Br disconnection| C(2-Methoxy-3-nitronaphthalene); C -->|C-NO2 disconnection| D(2-Methoxynaphthalene); D -->|C-O disconnection| E(2-Naphthol);

This analysis suggests that the synthesis would commence with a readily available starting material, 2-naphthol, followed by methylation to 2-methoxynaphthalene (B124790). Subsequent regioselective nitration and then bromination would lead to the target compound.

Precursor Synthesis and Regioselective Functionalization Strategies

The synthesis of the target molecule hinges on the effective preparation of key intermediates and the controlled introduction of the required functional groups.

The primary precursor for the synthesis of this compound is 2-methoxynaphthalene. This intermediate is typically synthesized from 2-naphthol.

Synthesis of 2-Methoxynaphthalene:

2-Naphthol can be methylated to form 2-methoxynaphthalene using various methods, including the Williamson ether synthesis. youtube.com A common laboratory-scale preparation involves the reaction of 2-naphthol with dimethyl sulfate in the presence of a base. youtube.com

| Reactants | Reagents | Product | Typical Yield |

| 2-Naphthol | Dimethyl sulfate, Sodium hydroxide | 2-Methoxynaphthalene | >80% |

| 2-Naphthol | Methyl iodide, Potassium hydroxide | 2-Methoxynaphthalene | ~60-77% youtube.com |

This table presents common methods for the synthesis of 2-methoxynaphthalene.

With 2-methoxynaphthalene in hand, the next critical step is the regioselective introduction of the nitro group. The methoxy group at the C2 position is an activating group and directs electrophilic substitution to the C1 and C3 positions.

Nitration of 2-Methoxynaphthalene:

The nitration of 2-methoxynaphthalene can be achieved using a mixture of nitric acid and sulfuric acid. The conditions must be carefully controlled to favor the formation of the desired 2-methoxy-1-nitronaphthalene or 2-methoxy-3-nitronaphthalene. The formation of 2-methoxy-1-nitronaphthalene is often the major product. nih.gov However, specific reaction conditions can influence the regioselectivity. For instance, the nitration of 2-methoxynaphthalene with bismuth nitrate (B79036) pentahydrate in dichloromethane (B109758) has been reported to yield 2-methoxy-1-nitronaphthalene. nih.gov To obtain the 3-nitro isomer as a significant product, specific nitrating agents and conditions would be necessary, potentially involving steric hindrance to favor the less hindered C3 position or by using directing groups.

Assuming conditions are optimized for the formation of 2-methoxy-3-nitronaphthalene, this intermediate serves as the precursor for the subsequent bromination steps.

| Starting Material | Nitrating Agent | Primary Product(s) |

| 2-Methoxynaphthalene | Nitric acid/Sulfuric acid | Mixture of 1-nitro and other isomers |

| 2-Methoxynaphthalene | Bismuth nitrate pentahydrate | 2-Methoxy-1-nitronaphthalene nih.gov |

This table outlines the outcomes of nitration on 2-methoxynaphthalene under different conditions.

Advanced Bromination Techniques for Positional Control

The final stage in the synthesis of this compound involves the regioselective introduction of two bromine atoms. This requires a deep understanding of the directing effects of the existing methoxy and nitro groups.

Electrophilic aromatic bromination is a classic example of an electrophilic aromatic substitution reaction. fiveable.me The reaction proceeds through the formation of a highly electrophilic bromine species, often generated by the reaction of molecular bromine with a Lewis acid catalyst such as FeBr₃. libretexts.org This electrophile then attacks the electron-rich naphthalene ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. nih.govjove.com Subsequent deprotonation restores the aromaticity of the ring, yielding the brominated product. jove.com

In the case of 2-methoxy-3-nitronaphthalene, the methoxy group is an activating ortho-, para-director, while the nitro group is a deactivating meta-director. The positions activated by the methoxy group are C1 and C4 (ortho) and C6 (para). The nitro group at C3 directs incoming electrophiles to the C1 and C5 positions (meta). The combined directing effects of the methoxy and nitro groups, along with steric considerations, will determine the positions of bromination. The C1 and C6 positions are strongly activated by the methoxy group, making them the most likely sites for bromination.

For the planar naphthalene ring system, the concept of stereochemistry in the context of introducing substituents directly onto the aromatic ring is not applicable in the same way as it is for chiral centers in aliphatic compounds. The key consideration is regioselectivity, which dictates the positional isomers formed. The geometry of the naphthalene core is planar, and the introduction of substituents does not create stereocenters on the ring itself. Therefore, stereochemical considerations in this halogenation process are minimal and are primarily concerned with achieving the desired constitutional isomer.

The synthesis of 1,6-dibromo-2-methoxynaphthalene has been reported through the bromination of 2-methoxynaphthalene. google.comgoogle.com This suggests that the C1 and C6 positions are indeed susceptible to bromination. The subsequent nitration of this dibromo compound could potentially lead to the desired product, although the directing effects of the two bromine atoms and the methoxy group would need to be carefully considered.

Chemo- and Regioselectivity in Multi-Substituted Naphthalene Synthesis

The synthesis of a multi-substituted naphthalene such as this compound requires precise control over chemo- and regioselectivity. The directing effects of the substituents on the naphthalene core play a crucial role in determining the outcome of subsequent functionalization reactions.

The methoxy group at C2 is an electron-donating group, activating the ring towards electrophilic substitution and directing incoming electrophiles primarily to the ortho and para positions. The nitro group at C3 is a strong electron-withdrawing group, deactivating the ring towards electrophilic attack and directing incoming nucleophiles to the ortho and para positions relative to itself. The bromine atoms at C1 and C6 are deactivating but ortho-, para-directing for electrophilic substitution.

The interplay of these electronic effects governs the regioselectivity of further reactions. For instance, in palladium-catalyzed cross-coupling reactions, the relative steric hindrance and electronic environment of the C1-Br and C6-Br bonds will influence which site reacts preferentially. Generally, the C1 position is more sterically hindered due to the adjacent methoxy group at C2. However, the electronic effects of the nitro group at C3 could also play a significant role in modulating the reactivity of the C1-Br bond. Understanding and controlling these factors are paramount for the selective synthesis of desired derivatives. The regioselectivity of nucleophilic substitution on polysubstituted naphthalenes has been shown to be highly dependent on reaction conditions and the nature of the substituents nih.gov.

Process Optimization and Scalability Considerations for Research Synthesis

The transition from laboratory-scale synthesis to larger-scale production necessitates careful process optimization and consideration of scalability. For the synthesis of this compound, this would involve optimizing the synthesis of the precursor, 1,6-dibromo-2-methoxynaphthalene, and the subsequent nitration step.

Patents describing the synthesis of 1,6-dibromo-2-methoxynaphthalene provide insights into scalable processes. One method involves the bromination of 2-methoxynaphthalene in acetic or propionic acid googleapis.com. Another approach starts from the bromination of β-naphthol to 1,6-dibromo-2-naphthol, followed by methylation google.comgoogle.com. These patents highlight the importance of solvent choice, reaction temperature, and the stoichiometry of reagents for achieving high yields and purity on a larger scale.

For the subsequent nitration of 1,6-dibromo-2-methoxynaphthalene, optimization would focus on the choice of nitrating agent (e.g., nitric acid, a mixture of nitric and sulfuric acids), reaction temperature, and reaction time to control the regioselectivity and minimize the formation of byproducts. The safe handling of nitrating agents and the management of exothermic reactions are critical safety considerations for scaling up this step.

Advanced Spectroscopic Characterization and Structural Informatics

X-ray Crystallography for Precise Molecular Geometry and Intermolecular Interactions

No published X-ray crystallographic data for 1,6-Dibromo-2-methoxy-3-nitronaphthalene could be located. Consequently, information regarding its precise molecular geometry, bond lengths, bond angles, and intermolecular interactions in the solid state is not available.

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Chemical Shift Assignment and Conformational Analysis

Detailed high-field Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound, including ¹H NMR and ¹³C NMR spectra, are not available in the scientific literature. As a result, a complete chemical shift assignment and conformational analysis based on experimental NMR data cannot be provided.

There are no published two-dimensional NMR studies (COSY, HSQC, HMBC, NOESY) for this compound. Therefore, the specific through-bond and through-space correlations necessary for unambiguous assignment of proton and carbon signals, as well as for determining the spatial relationships between atoms, have not been documented.

No solid-state NMR studies for this compound have been reported. Such studies would be necessary to investigate the presence of different crystalline forms (polymorphs) and to characterize their distinct molecular arrangements in the solid state.

Vibrational Spectroscopy for Bond Analysis and Molecular Fingerprinting (e.g., FT-IR, Raman)

Experimentally obtained vibrational spectroscopy data, such as Fourier-transform infrared (FT-IR) and Raman spectra, for this compound are not available in the public domain. This information would typically provide insights into the vibrational modes of the molecule's functional groups and serve as a "molecular fingerprint" for identification.

High-Resolution Mass Spectrometry for Isotopic Pattern Analysis and Fragmentation Pathways

There are no high-resolution mass spectrometry (HRMS) data available for this compound. HRMS analysis would be crucial for confirming the elemental composition through precise mass measurement and for analyzing the isotopic patterns resulting from the two bromine atoms. Furthermore, fragmentation pathways, which provide structural information, have not been elucidated.

Chiroptical Spectroscopy (if applicable for chiral derivatives)

This compound is an achiral molecule. Therefore, chiroptical spectroscopy techniques, such as circular dichroism (CD) or optical rotatory dispersion (ORD), which are used to study chiral molecules, are not applicable.

Rotational Spectroscopy for Gas-Phase Structure Elucidation and Astrophysical Relevance

Detailed research findings and corresponding data on the rotational spectroscopy of this compound are not available in the current scientific literature.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. A typical DFT study of 1,6-Dibromo-2-methoxy-3-nitronaphthalene would involve optimizing the molecule's ground state geometry to find its most stable three-dimensional arrangement of atoms. This process also yields crucial electronic properties. However, specific DFT calculations detailing the optimized bond lengths, bond angles, and dihedral angles for this compound have not been reported in the searched scientific literature.

Ab Initio and Post-Hartree-Fock Methods for Higher Accuracy Investigations

For more precise results, especially for electronic properties, researchers may employ higher-level ab initio and post-Hartree-Fock methods. These methods are more computationally demanding than DFT but can provide more accurate energies and properties. There is no evidence in the available literature of such high-accuracy computational studies being performed on this compound.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamic Behavior

Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. This allows for the exploration of different molecular conformations and provides insight into the dynamic behavior of the compound in various environments (e.g., in solution). No published MD simulation studies for this compound could be located.

Computational Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for investigating reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, researchers can map out the most likely pathway for a chemical reaction. This analysis provides valuable insights into reaction kinetics and thermodynamics. A review of the literature found no computational studies elucidating reaction mechanisms or analyzing transition states involving this compound.

Energy Barriers and Reaction Pathways for Transformations

Computational studies on substituted naphthalenes help in elucidating the mechanisms of various chemical transformations by mapping out the potential energy surfaces and identifying transition states. The presence of bromo, methoxy (B1213986), and nitro substituents on the naphthalene (B1677914) core of the title compound introduces a complex interplay of electronic and steric effects that dictate its reactivity.

Research into the photochemistry of nitronaphthalene derivatives, such as 1-nitronaphthalene (B515781) and 2-methyl-1-nitronaphthalene, has revealed multiple relaxation pathways upon photoexcitation. walshmedicalmedia.comresearchgate.net These studies indicate that following absorption of light, the excited singlet state can branch into two primary decay channels. walshmedicalmedia.com The main channel involves intersystem crossing to a high-energy triplet state. walshmedicalmedia.com A secondary pathway includes conformational relaxation, particularly of the nitro group, which can lead to the formation of an intramolecular charge transfer state. walshmedicalmedia.com The formation of radicals like NO and ArO has been proposed as a key step in the photochemical transformations of these compounds under anaerobic conditions. walshmedicalmedia.com

Electrophilic aromatic substitution is a fundamental reaction for naphthalene and its derivatives. Theoretical calculations have shown that the stability of the intermediate carbocation (the naphthalenonium ion) determines the regioselectivity of the substitution. Substitution at the 1-position of naphthalene is generally favored over the 2-position because the corresponding intermediate is more stable. The reaction mechanism for electrophilic substitution on naphthalene involves the formation of this resonance-stabilized intermediate, and the energy barrier to its formation is a critical factor in determining the reaction rate. youtube.com

The following table summarizes representative energy barriers for reactions of related naphthalene compounds, illustrating the influence of substituents on reactivity.

| Naphthalene Derivative | Reaction Type | Calculated Energy Barrier (kcal/mol) | Computational Method |

| Naphthalene | Electrophilic Bromination (1-position) | ~15-20 | DFT |

| Naphthalene | Electrophilic Nitration (1-position) | ~18-23 | DFT |

| 1-Nitronaphthalene | Photochemical Dissociation | Varies with excited state | Ab initio methods |

Note: The data in this table is illustrative and based on general findings for naphthalene and its simple derivatives. Specific values can vary significantly with the computational method and basis set used.

Solvent Effects Modeling on Reaction Kinetics and Thermodynamics

The solvent environment can profoundly influence the rates and outcomes of chemical reactions. Computational models, such as continuum solvation models, are employed to simulate these effects. The polarity of the solvent can alter the energy of reactants, transition states, and products to different extents, thereby changing the energy barriers and thermodynamics of a reaction. rsc.org

For instance, in the photochemical reactions of naphthalene with 2-(diethylamino)ethanol, a striking solvent effect is observed. rsc.org The reaction course is significantly different in a nonpolar solvent like benzene (B151609) compared to a polar solvent like acetonitrile, which is attributed to the intermediacy of a geminate radical ion pair in benzene versus free radical ions in acetonitrile. rsc.org

Theoretical studies on the solubility of naphthalene and other aromatic compounds in binary aqueous-organic solvent mixtures have utilized phenomenological models to partition the free energy of solution into contributions from solvent-solvent, solvent-solute, and solute-solute interactions. rsc.org These models help in understanding how the composition of the solvent mixture affects the solubility and, by extension, the reactivity of the solute. rsc.org

The table below presents a conceptual overview of how solvent polarity can impact the reaction kinetics of transformations involving substituted naphthalenes.

| Reaction Type | Solvent | Expected Effect on Reaction Rate | Rationale |

| SNAr of a nitronaphthalene | Polar Aprotic (e.g., DMSO) | Increase | Stabilization of the charged Meisenheimer complex intermediate. |

| Photochemical reaction | Acetonitrile vs. Benzene | Altered reaction pathway | Stabilization of free radical ions in polar solvents. rsc.org |

| Electrophilic Aromatic Substitution | Nonpolar (e.g., CCl4) | Generally favored | Less solvation of the electrophile, making it more reactive. |

QSAR Studies for Reactivity Trends in Naphthalene Derivatives (excluding toxicity/biological activity)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their activity. While most QSAR studies on naphthalene derivatives focus on biological activity or toxicity, the same principles can be applied to predict chemical reactivity. nih.govnih.gov

For reactivity, the "activity" can be a reaction rate constant or an equilibrium constant. The "structure" is represented by a set of molecular descriptors that quantify various aspects of the molecule's electronic and steric properties.

Relevant molecular descriptors for predicting the reactivity of substituted naphthalenes would include:

Electronic Descriptors:

Hammett and Taft parameters (σ, σ*, ρ) for the substituents.

Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Calculated atomic charges on specific atoms.

Dipole moment.

Steric Descriptors:

Steric parameters (e.g., Taft's Es).

Molecular volume and surface area.

Van der Waals radii of substituents.

A hypothetical QSAR model for the rate of a nucleophilic aromatic substitution (SNAr) on a series of substituted nitronaphthalenes might take the form:

log(k) = c0 + c1σ + c2ELUMO + c3Es

Where:

log(k) is the logarithm of the reaction rate constant.

σ is the Hammett parameter of a substituent.

ELUMO is the energy of the LUMO.

Es is a steric parameter.

c0, c1, c2, and c3 are coefficients determined by regression analysis.

Such a model would quantify the influence of electronic demand, the ease of accepting an electron into the LUMO, and steric hindrance on the reaction rate.

The following table lists descriptors that are often used in QSAR studies to correlate with the chemical reactivity of aromatic compounds.

| Descriptor Type | Specific Descriptor | Property It Represents |

| Electronic | HOMO Energy | Electron-donating ability |

| Electronic | LUMO Energy | Electron-accepting ability |

| Electronic | Atomic Charges | Local electron density, sites for electrophilic/nucleophilic attack |

| Steric | Molar Volume | Molecular size and bulkiness |

| Topological | Wiener Index | Molecular branching and compactness |

Reactivity Profiles and Advanced Chemical Transformations

Nucleophilic Aromatic Substitution (SNAr) Reactions on Brominated and Nitro Positions

Aromatic rings, typically electron-rich, are generally unreactive towards nucleophiles. However, the presence of potent electron-withdrawing groups can render the aromatic system electron-deficient (electrophilic) and susceptible to nucleophilic attack. This reaction, known as Nucleophilic Aromatic Substitution (SNAr), proceeds via an addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate (a Meisenheimer complex). wikipedia.orgnih.gov

The efficiency of SNAr reactions is critically dependent on the presence and position of electron-withdrawing groups (EWGs). These groups activate the ring for nucleophilic attack by stabilizing the negative charge of the Meisenheimer intermediate. masterorganicchemistry.com In the structure of 1,6-Dibromo-2-methoxy-3-nitronaphthalene, the nitro group (-NO₂) at the C-3 position serves as a powerful activating group. jsynthchem.com For SNAr to be most effective, the activating group must be located ortho or para to the leaving group, as this allows for direct delocalization of the negative charge onto the EWG through resonance. wikipedia.orgmasterorganicchemistry.com

In this molecule:

The nitro group at C-3 strongly withdraws electron density from the naphthalene (B1677914) ring system, lowering the energy barrier for a nucleophile to attack.

The bromo group at C-1 is not classically ortho or para to the C-3 nitro group. However, the powerful inductive and resonance effects of the nitro group significantly reduce the electron density across the entire ring to which it is attached, thereby activating adjacent positions for potential substitution.

The bromo group at C-6 is on the second naphthalene ring, too distant from the C-3 nitro group to receive significant electronic activation for a standard SNAr mechanism.

The nitro group itself can, in some cases, act as a leaving group in SNAr reactions, particularly when attacked by soft nucleophiles like thiols. nih.gov

The reaction is thus rendered possible primarily by the strong activation provided by the C-3 nitro substituent. The more electron-withdrawing groups present, the faster the reaction tends to be. masterorganicchemistry.com

Regioselectivity in SNAr reactions is determined by two main factors: the position of the leaving group relative to the activating EWG and the inherent stability of the resulting Meisenheimer intermediate.

For this compound, there are three potential sites for nucleophilic substitution: the bromo group at C-1, the bromo group at C-6, and the nitro group at C-3.

Attack at C-1: Nucleophilic attack at the C-1 position to displace the bromide ion is the most probable SNAr pathway. Although not in a direct para or ortho relationship, the C-3 nitro group can effectively stabilize the negative charge of the intermediate formed upon nucleophilic attack at C-1 through resonance and strong inductive effects. The proximity of the powerful EWG makes the C-1 carbon highly electrophilic.

Attack at C-6: The displacement of the bromide at C-6 is highly unlikely via a standard SNAr mechanism. The nitro group at C-3 cannot stabilize the intermediate through resonance, making this pathway electronically disfavored.

Attack at C-3: The displacement of the nitro group is a possibility. The viability of this pathway depends on the nature of the nucleophile and the reaction conditions.

Therefore, SNAr reactions are predicted to occur with high regioselectivity at the C-1 position.

| Position of Leaving Group | Leaving Group | Activating Group Influence | Predicted Reactivity |

|---|---|---|---|

| C-1 | -Br | Strongly activated by adjacent C-3 nitro group. | Most Favorable |

| C-6 | -Br | Negligible activation from C-3 nitro group. | Unfavorable |

| C-3 | -NO₂ | Possible, but generally less favorable than halide displacement. | Possible under specific conditions |

Functional Group Interconversions of Methoxy (B1213986) and Nitro Groups

Beyond substitution reactions on the naphthalene ring itself, the existing functional groups can be readily transformed to introduce further chemical diversity.

Interconversion of the Nitro Group: The nitro group is a versatile functional group primarily known for its ability to be reduced. The complete reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. This can be achieved with a variety of reagents. Partial reduction to intermediate oxidation states, such as hydroxylamines, is also possible under controlled conditions. wikipedia.org

Interconversion of the Methoxy Group: The methoxy group is an aryl methyl ether. The ether linkage can be cleaved to unmask the corresponding naphthol (a hydroxyl group). This transformation typically requires strong acidic or Lewis acidic conditions.

| Functional Group | Transformation | Common Reagents | Product Functional Group |

|---|---|---|---|

| Nitro (-NO₂) | Reduction | H₂, Pd/C; Fe/HCl; SnCl₂/HCl; NaBH₄/Ni(PPh₃)₄ jsynthchem.comwikipedia.org | Amine (-NH₂) |

| Nitro (-NO₂) | Partial Reduction | Zn/NH₄Cl wikipedia.org | Hydroxylamine (-NHOH) |

| Methoxy (-OCH₃) | Ether Cleavage | HBr (conc.); HI (conc.); BBr₃ | Hydroxyl (-OH) |

Demethylation of Methoxy Functionality

The methoxy group at the C-2 position of this compound can be cleaved to yield the corresponding naphthol. This demethylation is a common transformation for methoxy-substituted aromatic compounds. The reaction is typically achieved using strong acids such as hydrobromic acid or hydroiodic acid, or with Lewis acids like boron tribromide. The choice of reagent depends on the presence of other functional groups within the molecule to avoid undesired side reactions.

| Reagent | Typical Conditions | Selectivity |

|---|---|---|

| HBr | Acetic acid, reflux | Can also affect other acid-sensitive groups |

| BBr₃ | Dichloromethane (B109758), low temperature | Highly effective and often more selective |

| Pyridine-HCl | High temperature melt | Useful for specific substrates |

Reduction of Nitro Group to Amino and Other Nitrogen-Containing Functions

The nitro group at the C-3 position is a versatile functional handle that can be readily reduced to an amino group, opening pathways to a variety of nitrogen-containing derivatives. The reduction of nitroarenes is a well-established transformation in organic synthesis. rsc.org

Common methods for the reduction of the nitro group include:

Catalytic Hydrogenation: This method employs hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. It is a clean and efficient method, often providing high yields of the corresponding amine.

Metal-Acid Systems: Reagents like tin or iron in the presence of hydrochloric acid are classic and effective reducing agents for nitro groups.

Transfer Hydrogenation: This technique uses a hydrogen donor, such as hydrazine (B178648) or ammonium (B1175870) formate, with a catalyst like palladium on carbon.

The resulting 3-amino-1,6-dibromo-2-methoxynaphthalene is a valuable intermediate for the synthesis of more complex heterocyclic systems or for further functionalization of the amino group. For instance, the amino group can be diazotized and subsequently replaced with a variety of other substituents (Sandmeyer reaction), or it can undergo acylation or alkylation reactions.

The reduction process can be controlled to yield intermediate oxidation states, such as nitroso or hydroxylamino derivatives, although the complete reduction to the amine is the most common transformation. nih.gov

| Reducing Agent | Product | Typical Conditions |

|---|---|---|

| H₂, Pd/C | Amino | Methanol or Ethanol, room temperature |

| Sn, HCl | Amino | Ethanol, reflux |

| Fe, HCl | Amino | Water/Ethanol, reflux |

Cycloaddition and Annulation Reactions Involving the Naphthalene Core

The substituted naphthalene core of this compound can participate in cycloaddition and annulation reactions, leading to the formation of more complex polycyclic systems. cdnsciencepub.comnih.govrsc.org Although the aromaticity of the naphthalene system makes it less reactive in cycloadditions compared to simple alkenes, the presence of substituents can influence its reactivity.

Diels-Alder reactions, a type of [4+2] cycloaddition, can occur with highly reactive dienophiles, although this often requires harsh conditions or specific activation of the naphthalene ring. researchgate.net The electron-withdrawing groups on the ring can make it a better diene in certain inverse-electron-demand Diels-Alder reactions.

Annulation reactions, which involve the formation of a new ring fused to the existing naphthalene core, provide a powerful strategy for building complex molecular architectures. These reactions can be designed to take advantage of the existing functional groups as handles for ring closure.

Reductive and Oxidative Transformations of the Naphthalene System

The naphthalene ring system itself can undergo reduction or oxidation, although these transformations often require more forcing conditions compared to the reactions of the substituent groups.

Reductive Transformations:

Catalytic hydrogenation under high pressure and temperature can reduce one or both of the aromatic rings to form tetralin or decalin derivatives, respectively. The regioselectivity of the reduction is influenced by the substituents present.

Oxidative Transformations:

Oxidation of the naphthalene core can lead to the formation of naphthoquinones or phthalic acid derivatives. Strong oxidizing agents like chromium trioxide or potassium permanganate (B83412) are typically required. The position of oxidation is directed by the existing substituents. For instance, the ring bearing the electron-donating methoxy group would be more susceptible to oxidation.

Role as a Key Building Block in Multistep Organic Synthesis

Due to its array of functional groups, this compound serves as a versatile building block in multistep organic synthesis. nih.govbeilstein-journals.org The differential reactivity of the bromine, methoxy, and nitro groups allows for a stepwise and controlled introduction of further complexity.

Synthetic utility arises from:

Orthogonal Reactivity: The different functional groups can be manipulated independently. For example, the nitro group can be reduced without affecting the bromo or methoxy substituents under certain conditions. The bromine atoms can participate in cross-coupling reactions, such as Suzuki or Heck couplings, to form new carbon-carbon bonds.

Scaffold for Complex Molecules: It provides a pre-functionalized naphthalene core onto which additional rings and functional groups can be appended. This is particularly useful in the synthesis of natural products, pharmaceuticals, and materials with specific electronic or photophysical properties.

The strategic manipulation of its functional groups allows for the synthesis of a wide range of complex and highly substituted naphthalene derivatives.

Following extensive and targeted searches for "this compound," it has been determined that there is a significant lack of specific, detailed research findings in the public domain corresponding to the advanced applications outlined in your request.

The compound is identified primarily as a chemical intermediate or an organic building block by chemical suppliers. However, scientific literature detailing its explicit use and performance in the specific fields of:

Organic Electronics and Optoelectronic Materials

Naphthalene-Based Organic Semiconductors

Fluorescent and Luminescent Materials

Supramolecular Chemistry and Self-Assembly

Catalysis and Ligand Design

Advanced Polymer Chemistry

Sensing Applications (Chemosensors, Electrochromic Materials)

The functional groups present on the molecule—specifically the bromo, methoxy, and nitro groups on a naphthalene core—suggest its potential as a precursor for these applications. For instance, the bromine atoms could serve as reactive sites for cross-coupling reactions common in the synthesis of organic semiconductors and polymers, and the nitro group can be chemically modified for sensor development.

Therefore, the requested article cannot be generated at this time due to the absence of requisite source material in the scientific literature.

Future Research Directions and Unexplored Avenues

Development of Enantioselective Synthetic Routes for Chiral Derivatives

The development of catalytic asymmetric methods to synthesize chiral molecules from simple aromatic precursors is a significant area of organic chemistry. nih.gov For derivatives of 1,6-dibromo-2-methoxy-3-nitronaphthalene, the introduction of chirality could lead to novel applications in areas such as chiral ligands for catalysis or as components in chiroptical materials. Future research could focus on the asymmetric hydrogenation of the unsubstituted ring of the naphthalene (B1677914) core. While the catalytic asymmetric hydrogenation of carbocyclic arenes has been a challenge, recent advances in ruthenium and molybdenum catalysis have shown promise for the enantioselective reduction of substituted naphthalenes. princeton.edudicp.ac.cn

Another avenue for creating chiral derivatives involves asymmetric dearomatization reactions. For instance, an asymmetric dearomative cyclopropanation of the naphthalene ring could construct complex polycyclic compounds with multiple stereocenters. nih.govrsc.org Research in this area could explore the use of chiral rhodium catalysts to achieve high enantioselectivity (up to 99% ee) in the synthesis of tetracyclic compounds derived from functionalized naphthalenes. nih.gov

An illustrative data table for potential enantioselective transformations of naphthalene derivatives is provided below, showcasing the types of results that could be targeted for derivatives of this compound.

| Catalyst/Method | Naphthalene Substrate | Product Type | Enantiomeric Excess (ee) | Reference |

| Chiral Dirhodium Carboxylate | Generic Naphthalene | Tetracyclic Compound | Up to 99% | nih.gov |

| Molybdenum (OIP) Complex | 2,6-Disubstituted Naphthalene | Tetralin/Decalin Mixture | High | princeton.edu |

| Ruthenium-PhTrap Catalyst | Dimethyl Naphthalene-2,6-dicarboxylate | Tetralin Derivative | 22% | dicp.ac.cn |

| Amide-Directed Ruthenium Catalyst | Nonsymmetrical Naphthalenes | Hydrogenated Naphthalene | Up to 99% | acs.org |

This table is illustrative and based on data for analogous naphthalene compounds.

Exploration of Novel Reactivity with Emerging Reagents and Catalysts

The two bromine atoms at the 1- and 6-positions of the naphthalene core are prime handles for a variety of cross-coupling reactions. Future work should explore the use of modern catalytic systems to selectively functionalize these positions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are well-established for creating C-C bonds with aryl halides. researchgate.netlibretexts.orgorganic-chemistry.org The presence of an electron-withdrawing nitro group is expected to enhance the reaction rate of Suzuki coupling at the bromo-positions. researchgate.net Investigating the differential reactivity of the C1-Br and C6-Br bonds could allow for sequential, site-selective functionalization.

Furthermore, the application of emerging technologies like photoredox catalysis could unlock novel transformations. beilstein-journals.org Naphthalene diimides, for example, have been used as organic photoredox catalysts for reactions such as α-alkylation. beilstein-journals.org The electron-deficient nature of the this compound core suggests it could be a substrate for photoredox-catalyzed C-H functionalization or other radical-mediated processes. nih.gov

Below is a data table illustrating typical conditions for Suzuki-Miyaura cross-coupling reactions involving dibromoaromatic compounds, which could be adapted for this compound.

| Catalyst System | Base | Solvent | Temperature | Outcome | Reference |

| Pd₂(dba)₃ / tBu₃P | KF | - | - | Robust for various substrates | researchgate.net |

| Pd(OAc)₂ / PPh₃ (in situ) | Cs₂CO₃ | Toluene/Water | 120 °C | Variable, tuning often required | researchgate.net |

| PEPPSI-IPr | - | - | - | Effective for sterically hindered arenes | researchgate.net |

| Pd(OAc)₂ / PCy₃ | - | - | Room Temp | Suitable for aryl triflates | organic-chemistry.org |

This table is illustrative and provides general conditions for analogous reactions.

Advanced Computational Modeling for De Novo Material Design and Property Prediction

Computational chemistry offers powerful tools for predicting the properties of novel materials before their synthesis. For this compound and its potential derivatives, Density Functional Theory (DFT) calculations can provide insights into their electronic structure, reactivity, and spectroscopic properties. researchgate.nettandfonline.com Future research should focus on building accurate computational models to predict key parameters such as HOMO-LUMO gaps, electron affinity, ionization potential, and reorganization energies. tandfonline.com These calculations can guide the de novo design of new organic materials for applications in electronics. tandfonline.com

The electronic properties of naphthalene derivatives are known to be influenced by the position and nature of substituents. tandfonline.com Computational studies could systematically explore how modifying the substituents on the this compound scaffold affects its electronic properties. For instance, replacing the bromo groups with various aryl or heterocyclic moieties via cross-coupling could be modeled to predict the resulting changes in the electronic absorption spectra. aanda.orgresearchgate.netdocumentsdelivered.com

A hypothetical data table of DFT-calculated electronic properties for a series of naphthalene derivatives is presented below to illustrate the potential of this research direction.

| Naphthalene Derivative | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Predicted λmax (nm) |

| This compound | -6.5 | -3.0 | 3.5 | 354 |

| 1-Phenyl-6-bromo-2-methoxy-3-nitronaphthalene | -6.2 | -2.9 | 3.3 | 375 |

| 1,6-Diphenyl-2-methoxy-3-nitronaphthalene | -5.9 | -2.8 | 3.1 | 400 |

| 1,6-Di(thiophen-2-yl)-2-methoxy-3-nitronaphthalene | -5.7 | -3.1 | 2.6 | 477 |

This table contains hypothetical data for illustrative purposes.

Integration into Complex Polycyclic Aromatic Architectures and Nanosystems

The planar and rigid structure of the naphthalene core makes this compound an excellent building block for the synthesis of larger, complex polycyclic aromatic hydrocarbons (PAHs) and graphene nanoribbons (GNRs). researchgate.netresearchgate.netresearchgate.nettechnologypublisher.comnii.ac.jpresearchgate.net Future research could utilize this compound as a precursor in bottom-up synthetic approaches to create atomically precise nanostructures.

One promising strategy involves the on-surface synthesis of GNRs. researchgate.netnii.ac.jpnih.gov By depositing the precursor molecule onto a catalytic metal surface (e.g., Au(111)) under ultra-high vacuum conditions, sequential dehalogenation and cyclodehydrogenation reactions can be induced to form well-defined GNRs. nii.ac.jpnih.gov The specific substitution pattern of this compound could lead to novel GNR architectures with tailored electronic properties. For example, the synthesis of a chiral GNR from a 2,6-dibromo-1,5-diphenylnaphthalene precursor has been reported, suggesting that complex precursors can yield unique nanostructures. nih.gov

The yields and conditions for such transformations can be guided by existing literature on the synthesis of PAHs and GNRs from substituted naphthalene precursors.

| Precursor Type | Reaction Type | Conditions | Product | Reference |

| Dibromo-p-quintaphenyl | Cyclodehydrogenation | - | N = 15 armchair-type GNR | researchgate.net |

| 2,6-Dibromo-1,5-diphenylnaphthalene | On-surface synthesis | Au(111), UHV, 570 K | Chiral GNR | nih.gov |

| 2,7-Dibromo-9,9'-bianthryl | On-surface synthesis | Au(111), UHV, 180 °C | Anthracene-fused ZGNR | nii.ac.jp |

| Hexaphenylbenzene-like precursors | Oxidative cyclodehydrogenation | - | Large PAHs | researchgate.net |

This table provides examples from the literature for analogous systems.

Investigation of Degradation Pathways under Controlled Chemical Conditions

Understanding the chemical stability and degradation pathways of this compound is crucial for its potential applications and for assessing its persistence. Future research should investigate its degradation under controlled chemical conditions, focusing on the mechanisms of hydrolysis and dehalogenation.

The hydrolysis of nitroaromatic compounds can be influenced by pH and the presence of other functional groups. acs.org Studies on the alkaline hydrolysis of compounds like 2,4,6-trinitrotoluene (B92697) (TNT) have revealed complex reaction mechanisms, including the formation of Meisenheimer complexes. acs.org Kinetic studies on the hydrolysis of this compound at different pH values could elucidate the role of the methoxy (B1213986) and nitro groups in stabilizing reaction intermediates. semanticscholar.orgresearchgate.netiaea.org

The C-Br bonds in the molecule are susceptible to reductive dehalogenation. mdpi.comorganic-chemistry.orgresearchgate.netmdpi.com Research could explore various catalytic systems, such as copper-based catalysts, for the controlled removal of the bromine atoms. mdpi.comresearchgate.net Investigating the kinetics and selectivity of the dehalogenation at the C1 and C6 positions would provide valuable insights into the compound's reactivity and potential for controlled chemical transformations. mdpi.com

A data table summarizing kinetic data for the hydrolysis of related nitroaromatic esters is provided below as a reference for future studies.

| Compound | Hydrolysis Condition | Rate Constant (k) | Mechanism | Reference |

| 2,4,6-Trinitrotoluene (TNT) | Alkaline (pH 11-12) | pH-dependent | Meisenheimer complex formation | acs.org |

| p-Nitrophenyl benzoate (B1203000) esters | Enzymatic | Varies with substituent | Tetrahedral intermediate | semanticscholar.org |

| N-(4-substitutedaryl) succinimides | Acid-catalyzed | Varies with acid concentration | A-2 mechanism | jcsp.org.pk |

| Y-Substituted Phenyl Phenyl Carbonates | Alkaline | Correlates with Hammett equation | - | researchgate.net |

This table is illustrative and based on data for analogous compound classes.

Opportunities for Interdisciplinary Research Bridging Organic Chemistry with Materials Science and Theoretical Physics

The unique electronic and structural features of this compound and its derivatives make it an ideal platform for interdisciplinary research. Collaborations between synthetic organic chemists, materials scientists, and theoretical physicists can accelerate the discovery of new functional materials and devices. youtube.comuw.edumpg.descm.comkochlab.de

Synthetic chemists can focus on developing efficient and scalable routes to the parent compound and its derivatives, while materials scientists can investigate their properties in thin films and electronic devices. mpg.de Theoretical physicists can provide computational models to predict material properties and guide synthetic efforts. uw.eduscm.com Such collaborative projects could explore applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), where the interplay between molecular structure and solid-state properties is critical. youtube.com

Q & A

Q. What are the standard synthetic routes for 1,6-Dibromo-2-methoxy-3-nitronaphthalene, and how can reaction conditions be optimized?

Methodological Answer : Synthesis typically involves functionalization of naphthalene derivatives via sequential bromination, methoxylation, and nitration. For example:

- Bromination : Use bromine (Br₂) or N-bromosuccinimide (NBS) in a solvent like carbon tetrachloride (CCl₄) under controlled temperature (0–25°C) .

- Methoxylation : Introduce methoxy groups via nucleophilic substitution using sodium methoxide (NaOMe) or alkylation with methyl iodide (CH₃I) in dimethylformamide (DMF) with K₂CO₃ as a base (stirring at room temperature for 30 minutes, followed by 2 hours post-reagent addition) .

- Nitration : Employ mixed acids (HNO₃/H₂SO₄) at low temperatures (0–5°C) to avoid over-nitration.

Optimization : Use factorial design to test variables (e.g., temperature, catalyst loading) and analyze outcomes via HPLC or GC-MS. Taguchi methods can minimize experimental runs while maximizing data robustness .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer :

- NMR : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) to confirm substitution patterns. Bromine’s electronegativity deshields adjacent protons, while nitro groups cause significant downfield shifts .

- IR Spectroscopy : Identify functional groups (e.g., C-Br ~600 cm⁻¹, NO₂ asymmetric stretch ~1520 cm⁻¹) .

- Elemental Analysis : Validate empirical formula (C₁₁H₇Br₂NO₃) by measuring %C, %H, and %N with ≤0.3% error .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and isotopic patterns (Br exhibits 1:1 intensity for M/M+2 peaks) .

Q. How can purification challenges (e.g., isomer separation) be addressed for this compound?

Methodological Answer :

- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate 9:1 to 7:3) to separate brominated isomers. Monitor fractions via TLC .

- Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to isolate pure crystals. Slow cooling improves crystal quality .

- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases resolve nitro- and methoxy-substituted analogs .

Advanced Research Questions

Q. What mechanistic insights explain competing side reactions during nitration of brominated naphthalenes?

Methodological Answer : Nitration can lead to para/meta isomerization due to bromine’s electron-withdrawing effects. Key steps:

Electrophilic Attack : HNO₃⁺ targets electron-rich positions, but bromine directs incoming nitro groups to specific sites via resonance.

Steric Effects : Bulky substituents (e.g., methoxy) hinder nitration at adjacent positions. Computational modeling (DFT) predicts regioselectivity by calculating activation energies .

Mitigation : Use Lewis acids (e.g., FeCl₃) to stabilize transition states and reduce byproducts. Kinetic studies (e.g., in situ IR) track intermediate formation .

Q. How can environmental persistence or toxicity of this compound be assessed?

Methodological Answer :

- Aquatic Toxicity Assays : Expose Daphnia magna or zebrafish embryos to graded concentrations (OECD Test 202/203). Measure LC₅₀ and teratogenicity via microscopy .

- Degradation Studies : Use UV/H₂O₂ advanced oxidation processes (AOPs). Monitor degradation products via LC-QTOF-MS and assess mineralization (TOC analysis) .

- Adsorption Experiments : Evaluate binding to organic matter (e.g., humic acid) using batch sorption isotherms. Fit data to Freundlich/Langmuir models .

Q. How do computational methods aid in predicting reactivity or supramolecular interactions for this compound?

Methodological Answer :

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzyme active sites) using force fields (AMBER/CHARMM). Analyze binding free energy (MM-PBSA) .

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. Optimize transition states for nitration/bromination pathways .

- QSAR Models : Corrogate substituent effects (e.g., Br vs. NO₂) with bioactivity data to design derivatives with enhanced properties .

Q. How can contradictory spectral or reactivity data in literature be resolved?

Methodological Answer :

- Meta-Analysis : Compare datasets from NIST, PubChem, and peer-reviewed studies. Flag outliers using Grubbs’ test (α=0.05) .

- Reproducibility Checks : Replicate syntheses under standardized conditions (e.g., inert atmosphere, anhydrous solvents). Validate via interlab round-robin trials .

- Theoretical Validation : Cross-check experimental NMR shifts with computed values (GIAO method) to confirm structural assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.